molecular formula C6H14ClNO2 B6225646 (3R,4S)-1-ethylpyrrolidine-3,4-diol hydrochloride CAS No. 2770353-48-3

(3R,4S)-1-ethylpyrrolidine-3,4-diol hydrochloride

Cat. No.: B6225646
CAS No.: 2770353-48-3
M. Wt: 167.63 g/mol
InChI Key: RVYYQDYXUZILTK-KNCHESJLSA-N
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Description

(3R,4S)-1-ethylpyrrolidine-3,4-diol hydrochloride is a chiral compound with significant potential in various scientific fields It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and is characterized by the presence of both hydroxyl and ethyl groups on the pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4S)-1-ethylpyrrolidine-3,4-diol hydrochloride typically involves the use of chiral starting materials or catalysts to ensure the desired stereochemistry. One common method is the asymmetric reduction of a suitable precursor, such as a pyrrolidinone derivative, using chiral catalysts or reagents. For example, the reduction of 1-ethyl-3,4-pyrrolidinedione with a chiral reducing agent can yield the desired diol with high enantioselectivity .

Industrial Production Methods

Industrial production of this compound may involve large-scale asymmetric synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the consistent production of high-quality material .

Chemical Reactions Analysis

Types of Reactions

(3R,4S)-1-ethylpyrrolidine-3,4-diol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be further reduced to form different derivatives.

    Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the diol can yield the corresponding diketone, while substitution reactions can produce various ether or ester derivatives .

Scientific Research Applications

(3R,4S)-1-ethylpyrrolidine-3,4-diol hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (3R,4S)-1-ethylpyrrolidine-3,4-diol hydrochloride depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or modulator, interacting with specific molecular targets such as receptors or enzymes. The presence of the chiral centers can influence the binding affinity and selectivity of the compound for its target, leading to different biological effects .

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine: A simpler analog without the hydroxyl and ethyl groups.

    Prolinol: A related compound with a hydroxyl group on the pyrrolidine ring.

    Pyrrolidinone: A ketone derivative of pyrrolidine.

Uniqueness

(3R,4S)-1-ethylpyrrolidine-3,4-diol hydrochloride is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. The presence of both hydroxyl and ethyl groups on the pyrrolidine ring allows for diverse chemical modifications and interactions, making it a valuable compound in various research and industrial applications .

Properties

CAS No.

2770353-48-3

Molecular Formula

C6H14ClNO2

Molecular Weight

167.63 g/mol

IUPAC Name

(3R,4S)-1-ethylpyrrolidine-3,4-diol;hydrochloride

InChI

InChI=1S/C6H13NO2.ClH/c1-2-7-3-5(8)6(9)4-7;/h5-6,8-9H,2-4H2,1H3;1H/t5-,6+;

InChI Key

RVYYQDYXUZILTK-KNCHESJLSA-N

Isomeric SMILES

CCN1C[C@H]([C@H](C1)O)O.Cl

Canonical SMILES

CCN1CC(C(C1)O)O.Cl

Purity

95

Origin of Product

United States

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